5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS number 2080-75-3
5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS number 2080-75-3
The following technical guide provides an in-depth profile of the benzimidazolone scaffold, specifically addressing the discrepancy between the chemical name provided and the CAS number, while detailing the synthesis, properties, and applications of the core structure and its methylated derivatives.
Executive Summary & Nomenclature Clarification
Critical Data Integrity Notice: There is a common nomenclature conflict in commercial databases regarding this entry.
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CAS 2080-75-3 formally maps to the non-methylated parent : 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (also known as 5-methoxy-2-benzimidazolinone).[1]
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The chemical name 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one refers to the N-methylated derivative , a distinct downstream intermediate often used in the synthesis of antihistamines (e.g., Emedastine) and kinase inhibitors.[1]
This guide treats CAS 2080-75-3 as the primary starting material (the Scaffold) and details the process chemistry required to convert it into the 1-methyl target specified in your request.[1] This distinction is vital for accurate procurement and stoichiometric calculations.
Core Molecular Specifications (Parent Scaffold)
| Property | Specification |
| CAS Number | 2080-75-3 |
| Chemical Name | 5-Methoxy-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 256–258 °C (dec.)[1][2] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/DCM. |
| Key Function | Bioisostere for purines; Hydrogen bond donor/acceptor. |
Structural Significance & Tautomerism
The 5-methoxy-benzimidazolone core is a "privileged structure" in medicinal chemistry.[1] Its utility stems from its ability to mimic the hydrogen-bonding patterns of nucleobases while maintaining a lipophilic profile suitable for crossing biological membranes.[1]
The Tautomeric Challenge
In solution, CAS 2080-75-3 exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] However, in the solid state and in non-polar solvents, the keto-form (2-one) predominates.[1]
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Implication for Synthesis: When attempting N-alkylation (e.g., to add the methyl group), the reaction conditions must be controlled to favor N-alkylation over O-alkylation.[1] The "soft" nature of the amide nitrogen usually favors N-alkylation, but O-alkylation remains a common impurity profile.[1]
Figure 1: Tautomeric equilibrium of the benzimidazolone core.[1] The keto form is the reactive species for N-methylation.[1]
Synthetic Routes & Process Chemistry
To obtain the target 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , one must typically synthesize the parent (CAS 2080-75-3) and then perform a regioselective methylation.[1]
Phase 1: Synthesis of the Parent Scaffold (CAS 2080-75-3)
Route: Cyclization of 4-methoxy-o-phenylenediamine.[1] Reagent Choice: While Phosgene offers high yields, 1,1'-Carbonyldiimidazole (CDI) is the preferred reagent for bench-scale synthesis due to safety and ease of purification (imidazole byproduct is water-soluble).[1]
Detailed Protocol (CDI Cyclization)
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Charge: In a round-bottom flask under Argon, dissolve 4-methoxy-1,2-diaminobenzene (1.0 eq) in anhydrous THF (10 vol).
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Addition: Cool to 0°C. Add CDI (1.2 eq) portion-wise over 15 minutes. Exothermic reaction.[1]
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).[1]
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Workup: Concentrate THF to 20% volume. Pour into ice-cold 1M HCl (excess). The benzimidazolone precipitates.[3]
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Purification: Filter the solid. Wash with water (3x) and cold diethyl ether (to remove unreacted diamine).[1]
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Yield: Expect 85–92%.
Phase 2: Regioselective N-Methylation (The Critical Step)
This step converts CAS 2080-75-3 into the "1-methyl" target.[1] Challenge: The molecule has two nitrogens. Due to the 5-methoxy group, the molecule is asymmetric.[1]
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N1 (adjacent to C7): Sterically less hindered, but electronically distinct.[1]
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N3 (adjacent to C4): Para to the methoxy group.[1]
Direct methylation often yields a mixture of 1-methyl and 3-methyl isomers (approx 60:40 ratio depending on base).[1]
Optimized Protocol for N-Methylation
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Solvent System: Use DMF (polar aprotic favors N-alkylation).[1]
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Base: Use NaH (1.05 eq) at 0°C. Do not use large excess to avoid bis-methylation (1,3-dimethyl).
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Electrophile: Methyl Iodide (MeI) (1.0 eq).
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Procedure:
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Suspend CAS 2080-75-3 in DMF.[1]
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Add NaH slowly. Stir 30 mins until gas evolution ceases (Formation of Sodium salt).
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Add MeI dropwise at 0°C.
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Stir 2 hours.
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Separation: The 1-methyl and 3-methyl isomers usually require column chromatography (Silica, Gradient 0-5% MeOH/DCM).[1]
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Note: The 1-methyl isomer (Target) is typically the less polar fraction due to the shielding effect of the methoxy group on the adjacent ring protons.[1]
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Figure 2: Synthetic workflow from diamine precursor to the specific N-methylated target.
Pharmaceutical Applications
Emedastine Synthesis (Antihistamine)
The 5-methoxy-1-methyl-benzimidazol-2-one scaffold is a direct structural analog of the core used in Emedastine (though Emedastine utilizes a 1-(2-ethoxyethyl) group).[1]
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Mechanism: The benzimidazolone moiety acts as a bioisostere for the histamine imidazole ring, blocking H1 receptors.
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SAR (Structure-Activity Relationship): The C2-carbonyl acts as a hydrogen bond acceptor, while the N3-H (if unsubstituted) or the N3-lone pair acts as a donor/acceptor.[1] The 5-methoxy group increases lipophilicity and metabolic stability against ring oxidation.[1]
Kinase Inhibition
Derivatives of this scaffold are explored in kinase discovery (e.g., p38 MAP kinase inhibitors).[1] The "urea-like" motif (NH-CO-N) within the ring is a classic binder to the hinge region of kinase ATP-binding pockets.[1]
Analytical Profiling (Quality Control)
To validate the synthesis of the 1-methyl target , compare spectral data against the parent CAS 2080-75-3.[1]
| Technique | Parent (CAS 2080-75-3) | Target (1-Methyl Derivative) |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 2H): Broad singlet for two NH protons (symmetric exchange).[1] Aromatic: 6.5–7.0 ppm (3H). Methoxy: 3.7 ppm (s, 3H).[1] | δ 10.8 (s, 1H): Single NH proton.[1] N-Methyl: Distinct singlet ~3.3 ppm (3H).[1] Methoxy: 3.7 ppm (s, 3H).[1] Aromatic: Pattern loses symmetry compared to parent. |
| IR Spectroscopy | ν(NH): Broad, intense 3100–3300 cm⁻¹.[1] ν(C=O): ~1690–1710 cm⁻¹ (Urea stretch).[1] | ν(NH): Sharper band (single NH).[1] ν(C=O): Shifted slightly; distinct C-N stretch appearance. |
| Mass Spectrometry | [M+H]⁺: 165.1 | [M+H]⁺: 179.1 (Confirming methylation).[1] |
Safety & Handling
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Hazard Class: Irritant (Skin/Eye).[1]
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Synthesis Hazards:
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Storage: Store the parent CAS 2080-75-3 at room temperature, desiccated. The N-methyl derivative should be stored at 2–8°C to prevent slow oxidation or dimerization.[1]
References
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PubChem. Compound Summary: 5-Methoxy-2-benzimidazolinone (CAS 2080-75-3).[1] National Library of Medicine.[4] Link
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European Patent Office. Process for the preparation of benzimidazole derivatives (Emedastine intermediates).[1] EP0283157B1. Link[1]
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Journal of Medicinal Chemistry. Benzimidazolones as privileged scaffolds in drug discovery. (General Reference for Scaffold Utility). Link
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Santa Cruz Biotechnology. 2-Hydroxy-5-methoxybenzimidazole (CAS 2080-75-3) Product Data Sheet.[1]Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2080-75-3 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one AKSci 0642AB [aksci.com]
- 3. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 4. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
